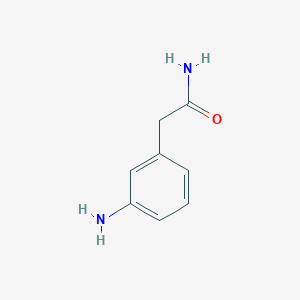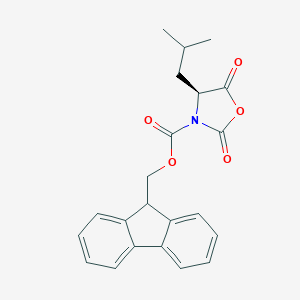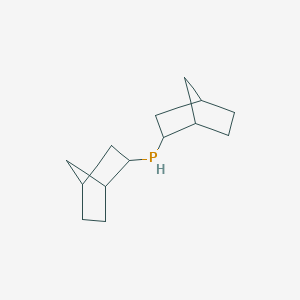![molecular formula C7H9N3O B136969 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) CAS No. 126352-86-1](/img/structure/B136969.png)
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. The compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, it inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).
Biochemische Und Physiologische Effekte
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. In addition, it has been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to have low toxicity and high efficacy in vitro and in vivo. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI). One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) involves the reaction of 4-methyl-5-nitroimidazole with hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid. The resulting product is then subjected to reduction and cyclization reactions to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have antiviral activity against herpes simplex virus.
Eigenschaften
CAS-Nummer |
126352-86-1 |
|---|---|
Produktname |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI) |
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
7-methyl-2,3-dihydroimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-6-4-8-10-3-2-9(5-11)7(6)10/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
XYNHWWMTNSUYBE-UHFFFAOYSA-N |
SMILES |
CC1=C2N(CCN2N=C1)C=O |
Kanonische SMILES |
CC1=C2N(CCN2N=C1)C=O |
Synonyme |
1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)










![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)